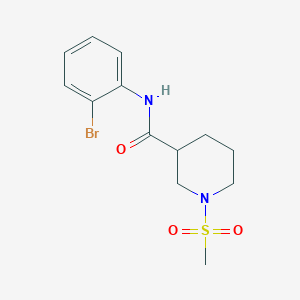
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 kinase enzyme. It has gained attention in recent years due to its potential therapeutic applications in the treatment of autoimmune diseases.
Mécanisme D'action
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide selectively inhibits TYK2, thereby reducing the activity of downstream signaling pathways involved in autoimmune disease.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disease. It has also been shown to have a favorable safety profile in both animal and human studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its selectivity for TYK2 kinase, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific disease and patient population being studied. Additionally, its long-term safety and efficacy in humans have yet to be fully established.
Orientations Futures
Future research on N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide could include further preclinical studies to better understand its mechanism of action and efficacy in various autoimmune diseases. Clinical trials could also be conducted to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent for autoimmune diseases. Additionally, research on the potential use of this compound in combination with other therapies could be explored.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This is followed by the introduction of a morpholine ring via a sulfonyl chloride intermediate, resulting in the final product.
Applications De Recherche Scientifique
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been the subject of extensive research due to its potential as a therapeutic agent for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In preclinical studies, it has been shown to selectively inhibit TYK2 kinase activity, which plays a key role in the signaling pathways involved in autoimmune disease.
Propriétés
IUPAC Name |
N-butan-2-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-13(3)17-16(19)14-6-5-12(2)15(11-14)23(20,21)18-7-9-22-10-8-18/h5-6,11,13H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKMBIECDXRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5354632.png)

![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5354648.png)

![2,6-difluoro-N-({[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B5354662.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354669.png)

![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)

![4-(5-methylpyridin-2-yl)-1-[3-(methylthio)propanoyl]piperidin-4-ol](/img/structure/B5354694.png)
![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide](/img/structure/B5354715.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3,5-dimethoxybenzamide](/img/structure/B5354716.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5354735.png)
